n-Pentyl 3-Methylpentyl Phthalate-d4
CAS No.:
Cat. No.: VC0201205
Molecular Formula: C₁₉H₂₄D₄O₄
Molecular Weight: 324.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₂₄D₄O₄ |
---|---|
Molecular Weight | 324.45 |
Introduction
Chemical Structure and Isotopic Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with two ester groups: a linear n-pentyl chain (-OCCCCC) and a branched 3-methylpentyl group (-OCCC(C)CC). The deuterium atoms are positioned at the 3,4,5,6 carbons of the aromatic ring, as confirmed by its SMILES notation: [2H]c1c([2H])c([2H])c(C(=O)OCCC(C)CC)c(C(=O)OCCCCC)c1[2H]
. This isotopic labeling minimizes interference from non-deuterated isomers during chromatographic analysis, ensuring high precision in quantification .
Synthesis and Production
Synthetic Pathways
The synthesis involves esterification of phthalic anhydride with n-pentanol and 3-methylpentanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid). For the deuterated analog, deuterium-labeled phthalic acid precursors are employed, followed by purification via fractional distillation or column chromatography . Industrial protocols often use continuous flow reactors to optimize yield, with purity exceeding 98% confirmed via NMR and FTIR .
Isotopic Enrichment
Deuterium incorporation at the 3,4,5,6 positions is achieved through catalytic exchange reactions using deuterated solvents (e.g., D₂O) or direct synthesis from deuterated benzene derivatives . Mass spectrometry confirms >98% isotopic purity, critical for avoiding signal overlap in analytical applications .
Applications in Scientific Research
Analytical Chemistry
As a certified reference material (CRM), n-Pentyl 3-Methylpentyl Phthalate-d4 is used to quantify phthalates in environmental samples (e.g., water, soil) and consumer products . For example, in GC-MS analysis, it serves as an internal standard to correct for matrix effects, with detection limits as low as 50 ng/L .
Polymer Science
The non-deuterated form acts as a plasticizer in polyvinyl chloride (PVC) membranes, enhancing flexibility by disrupting polymer crystallinity . Studies using deuterated analogs enable precise tracking of plasticizer migration from polymers into food or medical devices .
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
n-Pentyl 3-Methylpentyl Phthalate-d4 | 358730-89-9 | C₁₉H₂₄D₄O₄ | 324.45 | Branched 3-methylpentyl; deuterated |
Di-n-pentyl Phthalate | 131-18-0 | C₁₈H₂₆O₄ | 306.40 | Symmetrical linear substituents |
Bis(4-Methyl-2-pentyl) Phthalate | 146-50-9 | C₂₀H₃₀O₄ | 334.45 | Increased steric hindrance |
Analytical Methodologies
Detection Techniques
-
GC-MS: Employing a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with electron ionization (70 eV), enabling quantification at 0.1–100 µg/L .
-
LC-HRMS: Using a C18 column and electrospray ionization (ESI) in negative mode, achieving sub-ppb detection limits .
Method Validation
Recovery rates for n-Pentyl 3-Methylpentyl Phthalate-d4 spiked into house dust matrices exceed 80%, with relative standard deviations (RSD) <5% . Calibration curves exhibit linearity (R² >0.999) across 1–500 µg/L .
Environmental and Industrial Relevance
Pollution Monitoring
Deuterated phthalates are critical for identifying contamination sources in waterways. For instance, a 2023 study detected n-Pentyl 3-Methylpentyl Phthalate-d4 in 70% of urban stormwater samples, implicating industrial runoff as a major vector .
Regulatory Compliance
The EU’s REACH regulation restricts phthalate concentrations in toys (<0.1% by weight), necessitating robust analytical protocols using deuterated CRMs .
Future Directions
Advanced Detection Systems
Development of portable sensors using molecularly imprinted polymers (MIPs) could enable on-site phthalate detection, leveraging the isotopic signature of deuterated standards for calibration .
Safer Alternatives
Research into bio-based plasticizers (e.g., acetylated castor oil) aims to replace phthalates, though cost and performance barriers remain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume